methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride
Description
Methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a methyl ester group at position 2 and a hydrochloride salt. Its molecular formula is C₁₀H₁₅ClN₂O₂, with a molecular weight of 242.7 g/mol (calculated from ). This scaffold is often explored in medicinal chemistry due to its similarity to bioactive alkaloids and kinase inhibitors.
Synthetic routes for related pyrrolopyridine derivatives involve hydrogenation steps (e.g., using Pd/C in ethanol) to achieve partial saturation of the ring system. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for formulation in drug discovery pipelines.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-6-5-10-3-2-7(6)11-8;/h4,10-11H,2-3,5H2,1H3;1H |
InChI Key |
FRWLKXCYWLTQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Table 2. Bioactivity and Stability
| Compound Class | Bioactivity Profile | Metabolic Stability |
|---|---|---|
| Pyrrolo[3,2-c]pyridines | Kinase inhibition, CNS targets | Moderate to high |
| Thieno[3,2-c]pyridines | Cardiovascular agents | Low (oxidation-prone) |
| Chloro-pyrrolopyridines | Covalent enzyme inhibitors | High |
Biological Activity
Methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[3,2-c]pyridine class of heterocycles. The general structure can be represented as follows:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 201.63 g/mol
- CAS Number : [135630721]
The presence of the pyrrole and pyridine rings contributes to its potential pharmacological properties.
Research indicates that compounds within the pyrrolo[3,2-c]pyridine class often interact with various biological targets. Specifically, methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride has been studied for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This mechanism is crucial for its antitumor activity.
Antitumor Activity
A significant focus of research has been on the antitumor properties of this compound. Studies have demonstrated that it exhibits potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
These results suggest that methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a promising candidate for further development as an anticancer agent .
Other Pharmacological Activities
In addition to antitumor effects, this compound has shown potential in other areas:
- Antiviral Activity : It has been reported to exhibit moderate antiviral activity against HIV-1 with EC₅₀ values below 10 μM in certain derivatives .
- Neuroprotective Effects : Some studies indicate potential applications in treating neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival .
- Anti-inflammatory Properties : Research suggests that derivatives can reduce inflammation markers in vitro .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride on HeLa cells. The compound was found to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. -
Antiviral Activity Assessment :
In a series of experiments assessing HIV-1 inhibition, derivatives of the compound were tested against various mutant strains. One derivative demonstrated an EC₅₀ value of 1.65 μM against the G140S/Q148H strain .
Q & A
Q. What are the established synthetic routes for methyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving pyrrole-2-carboxamide precursors. A validated approach includes the Hemetsberger-Knittel reaction, where methyl azidoacetate reacts with substituted pyridine carbaldehydes under thermal conditions to form the pyrrolo[3,2-c]pyridine core . For hydrochloride salt formation, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is recommended. Key steps:
- Intermediate Preparation : Methyl azidoacetate synthesis (NaNO₂, NaN₃ in methanol).
- Cyclization : Thermal decomposition of intermediates (e.g., 120°C in toluene under inert atmosphere).
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Yield Optimization : Adjusting reaction time (12–24 hr) and stoichiometric ratios of aldehyde/azide (1:1.2) .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogenation states and ring saturation (e.g., δ 3.7 ppm for methyl ester protons, δ 160–170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 190.63 g/mol for C₇H₁₁ClN₂O₂) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystallinity challenges in hydrochloride salts .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water due to the hydrochloride salt. Avoid non-polar solvents (e.g., hexane) .
- Stability : Store at –20°C under desiccation. Degradation occurs via ester hydrolysis in aqueous media (pH > 7) or prolonged exposure to light. Conduct stability assays using HPLC with UV detection (λ = 254 nm) to monitor degradation products .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Methodological Answer : Discrepancies in NMR data often arise from tautomerism or proton exchange in the pyrrolo-pyridine system. Mitigation strategies:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by acquiring spectra at 25°C and –40°C .
- Deuterium Exchange Experiments : Add D₂O to confirm exchangeable protons (e.g., NH in pyrrolidine rings).
- DFT Calculations : Compare experimental shifts with computational models (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What catalytic systems optimize the synthesis of pyrrolo[3,2-c]pyridine derivatives with high enantiomeric excess?
- Methodological Answer : Transition-metal catalysis (e.g., Au(I)/Ag(I)) enables regioselective cyclization. For enantioselective synthesis:
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with AuCl₃ to achieve >90% ee .
- Solvent Effects : Toluene or dichloroethane enhances reaction rates and selectivity.
- Mechanistic Insight : Intramolecular hydroarylation proceeds via π-activation of alkynes, confirmed by deuterium-labeling studies .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s interaction with kinase targets?
- Methodological Answer :
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., JAK2, EGFR) due to the compound’s carboxylate moiety .
- Assay Protocol :
Enzyme Inhibition : Use fluorescence-based ADP-Glo™ Kinase Assay (IC₅₀ determination).
Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains.
Cellular Uptake : LC-MS quantification in HEK293 or HeLa cells pretreated with 10 µM compound for 24 hr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
